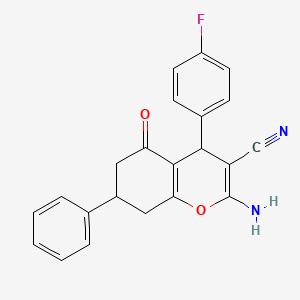![molecular formula C19H23N3O4 B5197776 N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5197776.png)
N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MNPA is a member of the anilinoquinazoline family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
MNPA exerts its effects through the inhibition of tyrosine kinases, which are involved in cell signaling pathways. Specifically, MNPA inhibits the activity of epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), which are tyrosine kinases that are overexpressed in many types of cancer. By inhibiting these enzymes, MNPA can block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
MNPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. MNPA has also been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, MNPA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, MNPA has been extensively studied, and its mechanism of action is well understood. However, MNPA also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, MNPA can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MNPA. One area of interest is the development of MNPA derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully establish the safety and efficacy of MNPA as a therapeutic agent. Finally, MNPA could be investigated as a potential treatment for other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, MNPA is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MNPA has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities, and it exerts its effects through the inhibition of tyrosine kinases. MNPA has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on MNPA, including the development of MNPA derivatives and further studies on its safety and efficacy.
Synthesemethoden
The synthesis of MNPA involves the reaction of 2-nitro-5-(1-pyrrolidinyl)aniline with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to yield pure MNPA.
Wissenschaftliche Forschungsanwendungen
MNPA has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. MNPA has been shown to inhibit the activity of a range of enzymes, including tyrosine kinases, which are involved in cell signaling pathways. MNPA has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-25-18-6-2-3-7-19(18)26-13-10-20-16-14-15(21-11-4-5-12-21)8-9-17(16)22(23)24/h2-3,6-9,14,20H,4-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCMTBIAXZEFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5197699.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5197710.png)

![4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine](/img/structure/B5197735.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5197739.png)
![2-hydroxy-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5197743.png)
![2-[(2-biphenylylamino)methyl]-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5197744.png)
![10-benzoyl-11-(4-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5197748.png)
![N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclohexane-1,2'-quinazolin]-3'-yl)methanesulfonamide](/img/structure/B5197759.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5197768.png)
![2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5197782.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B5197790.png)
